molecular formula C19H15ClN2O4 B4929562 5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide

5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide

Cat. No. B4929562
M. Wt: 370.8 g/mol
InChI Key: XHYSYRYFTGJQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide is a chemical compound that has been synthesized for various scientific research applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has been used in various scientific research applications, including as a potential anti-inflammatory agent and as a tool for studying the role of the endocannabinoid system in pain modulation. This compound has also been studied for its potential use in treating neuropathic pain and as a potential therapeutic agent for various neurological disorders.

Mechanism of Action

The mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide is not fully understood, but it is thought to act on the endocannabinoid system by modulating the activity of cannabinoid receptors. This compound may also interact with other neurotransmitter systems, such as the GABAergic and glutamatergic systems, to produce its effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide can produce a range of biochemical and physiological effects, including reducing inflammation, modulating pain perception, and affecting neurotransmitter release. This compound may also have neuroprotective effects and could potentially be used to treat various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide in lab experiments is its relatively low toxicity compared to other compounds that target the endocannabinoid system. However, this compound may have limited solubility in certain solvents, which could affect its use in certain experiments.

Future Directions

There are many potential future directions for research on 5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide. One area of interest is further exploration of its potential as an anti-inflammatory agent and its effects on the endocannabinoid system. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in treating neurological disorders. Finally, further studies are needed to optimize the synthesis method for this compound and improve its solubility in various solvents.

Synthesis Methods

The synthesis method for 5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide involves the reaction of 3-chloro-2-methylphenylamine with 2-methyl-4-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with furan-2-carboxylic acid to yield the final product.

properties

IUPAC Name

5-(3-chloro-2-methylphenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-11-10-13(22(24)25)6-7-16(11)21-19(23)18-9-8-17(26-18)14-4-3-5-15(20)12(14)2/h3-10H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYSYRYFTGJQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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